molecular formula C9H16N4O B1481828 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine CAS No. 2098013-64-8

6-(2-aminoethoxy)-N-propylpyrimidin-4-amine

Cat. No. B1481828
CAS RN: 2098013-64-8
M. Wt: 196.25 g/mol
InChI Key: RNPUQAIUXSQNTI-UHFFFAOYSA-N
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Description

“2-(2-Aminoethoxy)ethanol” is an organic compound with both amine and alcohol substituents . It’s commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .


Synthesis Analysis

A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .


Molecular Structure Analysis

The molecular formula of “2-(2-aminoethoxy)ethanol” is C4H11NO2, and its molecular weight is 105.14 . The linear formula is NH2CH2CH2OCH2CH2OH .


Chemical Reactions Analysis

“2-(2-Aminoethoxy)ethanol” is known to neutralize acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

“2-(2-Aminoethoxy)ethanol” is a combustible, colorless to light yellow, thick liquid . It has a fishy odor and is miscible with water .

Scientific Research Applications

Synthesis and Reactivity

The compound 6-(2-aminoethoxy)-N-propylpyrimidin-4-amine is related to various pyrimidine derivatives that have been synthesized and studied for their chemical reactivity and potential applications in organic synthesis. For instance, a study focused on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines by reacting 2-amino-6-methylpyrimidin-4-yl 4-methylbenzenesulfonate with phenols, highlighting a key route for synthesizing pyrimidine derivatives and exploring their fragmentation pathways under specific conditions (Erkin et al., 2015). Similarly, the work by Khan et al. (2015) on synthesizing 2-aminopyrimidine derivatives through nucleophilic substitution reactions further illustrates the diverse synthetic routes available for creating complex pyrimidine structures, providing a foundation for the synthesis of compounds like this compound (Khan et al., 2015).

Mechanism of Action

While the mechanism of action for “6-(2-aminoethoxy)-N-propylpyrimidin-4-amine” is not available, a related compound, istaroxime, has been found to reduce the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulate the sarcoplasmic calcium ATPase isoform 2 reuptake function .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

While specific future directions for “6-(2-aminoethoxy)-N-propylpyrimidin-4-amine” are not available, research on related compounds like istaroxime suggests potential applications in the treatment of heart disease .

properties

IUPAC Name

6-(2-aminoethoxy)-N-propylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-4-11-8-6-9(13-7-12-8)14-5-3-10/h6-7H,2-5,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPUQAIUXSQNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=NC=N1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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